molecular formula C7H8N2O3S B8327924 Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate

Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate

Cat. No.: B8327924
M. Wt: 200.22 g/mol
InChI Key: AAWWQCHABANWRU-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazol-2-ylcarbamate is a thiazole-based carbamate derivative featuring a formyl (-CHO) group at the 4-position of the thiazole ring and an ethyl carbamate moiety at the 2-position. This compound belongs to a broader class of functionalized thiazoles, which are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and versatility in organic synthesis. The ethyl carbamate group may influence solubility and reactivity compared to bulkier tert-butyl analogs, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl N-(4-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-7(11)9-6-8-5(3-10)4-13-6/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

AAWWQCHABANWRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole carbamates with varying substituents exhibit distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Thiazole Positions) Key Features Reference(s)
Ethyl (5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate 5-Methyl, dihydrothiazole ring Saturated thiazoline ring; lower polarity; MW = 187.24 g/mol
tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate 4-Formyl, tert-butyl carbamate Crystalline solid; used in peptide coupling and macrocyclic synthesis
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate 4-Phenyl, aminoacetate side chain Enhanced aromaticity; potential for π-π interactions in drug design
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 2-Aminothiazol-5-yl, nitrophenyl High melting point (206–208°C); nitro group enhances electrophilic reactivity

Key Observations :

  • Substituent Effects : The 4-formyl group in ethyl 4-formyl-1,3-thiazol-2-ylcarbamate introduces electrophilic reactivity, enabling cross-coupling or condensation reactions (e.g., with amines or hydrazines) . In contrast, saturated dihydrothiazoles (e.g., ) exhibit reduced reactivity due to the lack of aromatic conjugation.
  • Carbamate Groups : Ethyl carbamates generally offer better solubility in polar solvents compared to tert-butyl analogs, which are bulkier and may hinder crystallinity .
  • Biological Relevance: Compounds like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-... () demonstrate the role of nitro groups in enhancing antitumor activity, suggesting that the formyl group in the target compound could be modified for similar applications .
Crystallographic and Spectroscopic Data
  • Crystallography : Isostructural thiazole derivatives (e.g., ) crystallize in triclinic systems (space group P̄1), with planar molecular conformations except for perpendicular fluorophenyl groups . This suggests that this compound may adopt similar packing arrangements.
  • Spectroscopy :
    • 1H NMR : Thiazole protons in analogs resonate at δ 7.5–8.5 ppm, while formyl protons appear as sharp singlets near δ 9.8–10.2 ppm .
    • HRMS : Molecular ion peaks ([M+H]⁺) for carbamate derivatives are consistent with their molecular formulas (e.g., C₉H₁₂N₂O₃S for tert-butyl analogs) .

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